molecular formula C17H17N5OS B2598788 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 573693-98-8

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2598788
CAS RN: 573693-98-8
M. Wt: 339.42
InChI Key: DOYRFUVDLDGMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as ATMAT and is a member of the thiosemicarbazone family of compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on the synthesis of novel sulphonamide derivatives, including compounds with structural similarities to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, revealed their promising antimicrobial activities. The synthesized compounds displayed good antimicrobial activity, with specific compounds showing high activity towards most strains. Computational calculations confirmed the anticipated properties of new compounds (Fahim & Ismael, 2019).

Antitumor Activity Evaluation

  • Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the queried compound, identified considerable anticancer activity against some cancer cell lines. This underscores the potential of these compounds in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Synthesis, Structure, and Biological Activities

  • The synthesis of triazole compounds containing the thioamide group, similar to the compound , showed that these compounds possess antifungal and plant growth regulating activities. This indicates their potential use in agriculture and biocontrol (Fa-qian et al., 2005).

Antimicrobial Screening

  • A study on the synthesis and structural elucidation of derivatives, including the core structure of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, found these compounds to exhibit in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights their potential as broad-spectrum antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Cholinesterase Inhibition

  • New synthetic 1,2,4-triazole derivatives, structurally related to the compound of interest, were evaluated for their cholinesterase inhibition potential, showing moderate to good activities. This suggests their utility in researching neurodegenerative diseases (Riaz et al., 2020).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-6-5-9-14(10-12)19-15(23)11-24-17-21-20-16(22(17)18)13-7-3-2-4-8-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYRFUVDLDGMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

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